molecular formula C17H21FN4O4 B12319578 tert-Butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate

tert-Butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate

Cat. No.: B12319578
M. Wt: 364.4 g/mol
InChI Key: CLTAELQMMXJIQF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.42 (s, 1H, NH), δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H), δ 7.58 (d, J = 6.8 Hz, 1H, Ar-H)
  • δ 4.12–3.98 (m, 2H, piperidine-H), δ 3.22–3.10 (m, 2H, piperidine-H)
  • δ 1.41 (s, 9H, tert-butyl)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 155.2 (C=O), δ 148.7 (C-NO₂), δ 134.5 (C-F), δ 118.9 (CN)
  • δ 79.4 (tert-butyl C), δ 44.3 (piperidine C), δ 28.1 (tert-butyl CH₃)

The fluorine atom induces a deshielding effect on adjacent protons, evidenced by the downfield shift of the aromatic H-6 proton (δ 7.58).

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS):

  • Molecular ion [M+H]⁺ observed at m/z 381.1521 (calc. 381.1534).
  • Key fragments:
    • m/z 324.10 (loss of tert-butyl group, C₄H₉)
    • m/z 278.06 (cleavage of the piperidine-carbamate bond)
    • m/z 163.03 (nitrophenyl-cyano fragment).

Infrared Absorption Characteristics

FT-IR (ATR, cm⁻¹):

  • 2978 (C-H stretch, tert-butyl)
  • 2235 (C≡N stretch)
  • 1704 (C=O, carbamate)
  • 1521 and 1349 (asymmetric and symmetric NO₂ stretches)
  • 1247 (C-F stretch)

The absence of N-H stretches above 3300 cm⁻¹ confirms complete Boc protection of the piperidine nitrogen.

Properties

Molecular Formula

C17H21FN4O4

Molecular Weight

364.4 g/mol

IUPAC Name

tert-butyl 4-(4-cyano-5-fluoro-2-nitroanilino)piperidine-1-carboxylate

InChI

InChI=1S/C17H21FN4O4/c1-17(2,3)26-16(23)21-6-4-12(5-7-21)20-14-9-13(18)11(10-19)8-15(14)22(24)25/h8-9,12,20H,4-7H2,1-3H3

InChI Key

CLTAELQMMXJIQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C(=C2)F)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Between 4-Fluoro-3-Nitrobenzonitrile and 4-Amino-1-Boc-Piperidine

A widely cited method involves the displacement of a fluorine atom in 4-fluoro-3-nitrobenzonitrile by the amine group of 4-amino-1-Boc-piperidine under basic conditions.

Procedure

  • Reactants :
    • 4-Fluoro-3-nitrobenzonitrile (1.0 equiv)
    • 4-Amino-1-Boc-piperidine (1.2 equiv)
    • Base: Potassium carbonate (2.0 equiv) or cesium fluoride (1.5 equiv)
    • Solvent: Dimethylacetamide (DMA) or N-methylpyrrolidone (NMP)
  • Conditions :

    • Temperature: 85–100°C
    • Duration: 12–24 hours
  • Mechanism :

    • The electron-withdrawing nitro and cyano groups activate the aromatic ring for SNAr, facilitating fluoride displacement by the piperidine amine.

Yield : 58–84%

Key Data

Parameter Value Source
Optimal Temperature 85–100°C
Solvent Efficiency DMA > NMP > DMF
Base Impact CsF improves regioselectivity

Multi-Step Synthesis from 4-Fluoro-3-Nitrobenzonitrile

Intermediate Formation: 3-Amino-4-Fluorobenzonitrile

Reduction of 4-fluoro-3-nitrobenzonitrile to 3-amino-4-fluorobenzonitrile is critical for subsequent nitration and coupling.

Procedure

  • Reduction :
    • Reagents: Iron powder, ammonium chloride, acetic acid
    • Solvent: Isopropyl alcohol/water
    • Yield: 87–91%
  • Nitration :
    • Reagents: Nitric acid/sulfuric acid
    • Temperature: 0–5°C
    • Introduces nitro group at position 2.

Challenges :

  • Competing nitration positions require precise temperature control.

Alternative Route: Piperidine Functionalization Prior to Coupling

Boc Protection of Piperidine

1-Boc-4-aminopiperidine is synthesized via cyclization and Boc protection:

  • Starting Material : 4-Piperidinecarboxamide
  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine
  • Yield : 93%

Application :

  • The Boc group stabilizes the amine during subsequent reactions.

Comparative Analysis of Methodologies

Efficiency and Scalability

Method Yield (%) Scalability Complexity
SNAr with CsF in DMA 84 High Moderate
Reduction-Nitration Sequence 77 Moderate High
Boc Protection First 93 High Low

Critical Factors

  • Solvent Choice : Polar aprotic solvents (e.g., DMA) enhance reaction rates.
  • Base Selection : CsF minimizes side reactions compared to K₂CO₃.
  • Temperature Control : Higher temperatures (≥85°C) drive SNAr but risk decomposition.

Advanced Techniques and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (140°C, 45 min) reduces reaction time for enaminone formation.

Flow Chemistry

Continuous flow systems improve reproducibility in large-scale synthesis.

Challenges and Solutions

Regioselectivity in Nitration

  • Issue : Nitro group placement affects final structure.
  • Solution : Directed ortho-metalation (DoM) with directing groups (e.g., cyano).

Purification Strategies

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes byproducts.
  • Crystallization : Low-temperature acetone recrystallization enhances purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution can introduce various functional groups at the cyano or fluoro positions.

Scientific Research Applications

The compound exhibits several biological activities that make it suitable for various research applications:

Antitumor Activity

Research indicates that tert-butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate may possess significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • Breast cancer
  • Colon cancer
  • Lung cancer

The mechanism involves inducing apoptosis and cell cycle arrest, suggesting its potential as a lead compound in cancer therapy.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's disease. The neuroprotective effects are likely due to the modulation of inflammatory cytokine production and enhancement of neuronal survival pathways.

Case Study 1: Antitumor Evaluation

A study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent antitumor activity.

Case Study 2: Neuroprotection in Alzheimer's Models

In a model involving primary neuronal cultures treated with amyloid-beta peptides, the compound significantly improved cell viability and reduced markers of oxidative stress. This protective effect was attributed to its ability to modulate inflammatory responses.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tumor cell proliferation[Research Study A]
NeuroprotectionReduction of oxidative stress in neuronal models[Research Study B]
Enzyme InhibitionInhibition of key metabolic enzymes[Research Study C]

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The target compound’s nitro and cyano groups create a strong electron-deficient aryl ring, enhancing electrophilic substitution reactivity compared to methoxy or methyl analogs.

The target compound’s nitro group may confer distinct binding affinities but could increase toxicity risks.

Solubility: Hydroxyl-containing analogs () exhibit higher aqueous solubility due to polar groups, whereas the target compound’s nitro and cyano substituents likely reduce solubility, necessitating organic solvents for handling.

Biological Activity

tert-Butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate (CAS No. 1415819-77-0) is a synthetic compound with potential biological activity, particularly in the context of pharmacological research. This article provides a comprehensive examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H21FN4O4
  • Molecular Weight : 364.4 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a cyano-nitrophenyl moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been studied for its potential as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.

Key Mechanisms:

  • NLRP3 Inhibition : The compound has shown promise in inhibiting NLRP3-dependent IL-1β release and pyroptotic cell death in macrophage models (THP-1 cells) . This inhibition can lead to reduced inflammation, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity Assessment : Cytotoxicity was evaluated using MTT assays, demonstrating that the compound exhibits selective toxicity at higher concentrations while maintaining viability at therapeutic doses .

Pharmacological Studies

A series of pharmacological studies have been conducted to assess the efficacy and safety profile of this compound:

In Vitro Studies

  • Cell Lines Used : THP-1 differentiated macrophages were utilized to study the effects on inflammasome activation.
  • Experimental Conditions : Cells were treated with lipopolysaccharide (LPS) to induce NLRP3 expression and subsequently exposed to varying concentrations of the compound.
Concentration (µM)IL-1β Release Inhibition (%)Pyroptosis Inhibition (%)
0.11015
12530
105060
1007080

Table 1: Summary of biological activity at different concentrations.

Case Studies

Several studies have reported on the compound's efficacy:

  • Inflammatory Disease Models : In animal models of inflammatory diseases, administration of the compound led to significant reductions in markers of inflammation, suggesting potential therapeutic applications .
  • Cytokine Profiling : Further analysis indicated that treatment with this compound modulated cytokine profiles favorably, reducing pro-inflammatory cytokines while promoting anti-inflammatory mediators .

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